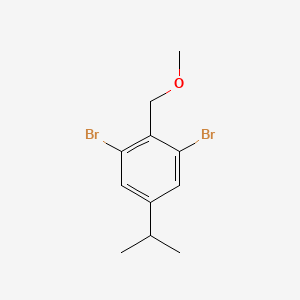
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene is an organic compound with the molecular formula C11H14Br2O and a molecular weight of 322.04 g/mol . It is a derivative of benzene, characterized by the presence of two bromine atoms, an isopropyl group, and a methoxymethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene typically involves the bromination of 5-isopropyl-2-(methoxymethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxymethyl group is oxidized to form reactive intermediates that can further react to form aldehydes or carboxylic acids .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5-(methoxymethyl)benzene: Similar structure but lacks the isopropyl group.
1,3-Dibromo-4,6-bis(methoxymethyl)-2,5-dimethylbenzene: Contains additional methoxymethyl and methyl groups.
1,3-Dibromo-5-fluoro-2-(methoxymethyl)benzene: Contains a fluorine atom instead of the isopropyl group
Uniqueness
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene is unique due to the presence of both isopropyl and methoxymethyl groups, which can influence its reactivity and interactions in chemical reactions. The combination of these functional groups provides distinct properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C11H14Br2O |
|---|---|
Peso molecular |
322.04 g/mol |
Nombre IUPAC |
1,3-dibromo-2-(methoxymethyl)-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H14Br2O/c1-7(2)8-4-10(12)9(6-14-3)11(13)5-8/h4-5,7H,6H2,1-3H3 |
Clave InChI |
KRLNTSKTXMYKQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)Br)COC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















